2-(5-methyl-1H-indol-3-yl)acetic acid
Overview
Description
2-(5-methyl-1H-indol-3-yl)acetic acid, also known as 5-METHYLINDOLE-3-ACETIC ACID, is a compound with the molecular formula C11H11NO2 . It has a molecular weight of 189.21 g/mol . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of this compound or similar compounds often involves the formation of intermediate hydrazides, their condensation with carbon disulfide, and intramolecular cyclization .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11NO2/c1-7-2-3-10-9(4-7)8(6-12-10)5-11(13)14/h2-4,6,12H,5H2,1H3,(H,13,14) . The Canonical SMILES for this compound is CC1=CC2=C(C=C1)NC=C2CC(=O)O .Physical and Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 189.21 g/mol . The compound has a XLogP3 value of 1.8, indicating its lipophilicity . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors .Scientific Research Applications
Aminoethyl-substituted Indole Derivatives
- Research Tools Development : 5-methylindole-3-acetic acid derivatives have been utilized in the design of novel research tools. These include immobilized forms of the compound and its conjugates with biochemical tags or biocompatible molecular probes (Ilić et al., 2005).
Antibacterial and Enzyme Inhibitory Potential
- Antibacterial Activity : Some derivatives of 5-methylindole-3-acetic acid have been found to exhibit significant antibacterial activities, comparable to standard antibiotics (Rubab et al., 2017).
- Enzyme Inhibition : These derivatives also demonstrated moderate to strong inhibitory potentials against enzymes like α-Glucosidase and Butyrylcholinesterase, suggesting therapeutic potential against inflammatory ailments (Rubab et al., 2017).
Synthesis and Biological Evaluation
- Antimicrobial and Anti-inflammatory Activities : Novel indole derivatives containing 5-methylindole-3-acetic acid have been synthesized and found to possess antimicrobial and anti-inflammatory activities. This indicates potential applications in the development of new therapeutic agents (Gadegoni & Manda, 2013).
Aldose Reductase Inhibition
- Diabetic Complications : A study identified 5-methylindole-3-acetic acid derivatives as potent and selective inhibitors of aldose reductase, an enzyme implicated in chronic diabetic complications. The inhibition of this enzyme is crucial for treating conditions like diabetic neuropathy (Van Zandt et al., 2005).
Structural and Chemical Analysis
- Crystal Structure Analysis : The crystal structure of compounds related to 5-methylindole-3-acetic acid has been studied, providing insights into their molecular configurations, which are important for understanding their interaction with biological systems (Li et al., 2009).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as indole-3-acetic acid derivatives are known to target various proteins and enzymes .
Biochemical Pathways
For instance, indole can be produced from tryptophan by tryptophanase in many bacterial species .
Pharmacokinetics
Following oral administration, the absorption of indomethacin is rapid and complete, but with important inter- and intraindividual variations .
Result of Action
Indole and its derivatives are known to have significant roles in bacterial physiology, pathogenesis, animal behavior, and human diseases .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-METHYLINDOLE-3-ACETIC ACID. For instance, various bacterial strains have obtained the ability to transform and degrade indole, and they could utilize indole as a sole carbon source and efficiently remove it within a day when cultured in simple mineral salt medium at 30°C and 150 r/min .
Properties
IUPAC Name |
2-(5-methyl-1H-indol-3-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-2-3-10-9(4-7)8(6-12-10)5-11(13)14/h2-4,6,12H,5H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFDKXJAORBSAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80281370 | |
Record name | (5-Methyl-1H-indol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80281370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1912-47-6 | |
Record name | 5-Methyl-3-indoleacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1912-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 21428 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001912476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1912-47-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21428 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (5-Methyl-1H-indol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80281370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 5-Methylindole-3-acetic acid in reducing inflammation?
A1: While the provided research doesn't delve into the specific mechanism of 5-Methylindole-3-acetic acid in reducing inflammation, one study indicates that a related compound, 1-(p-Chlorobenzoyl)-5-methylindole-3-acetic acid, acts by inhibiting phospholipase A2 (PLA2). [] PLA2 is an enzyme involved in the production of inflammatory mediators. By inhibiting PLA2, this class of compounds may reduce the production of these mediators and thus alleviate inflammation.
Q2: How does 3,3′-Diindolylmethane (DIM) compare to 5-Methylindole-3-acetic acid in terms of its effect on prostate cancer cells?
A2: Research suggests that both DIM and 5-Methylindole-3-acetic acid can influence prostate cancer cell survival, with DIM demonstrating greater potency. [, ] DIM induces the expression of the p75NTR tumor suppressor protein, leading to apoptosis in prostate cancer cells. While 5-Methylindole-3-acetic acid also exhibited this effect, DIM showed superior efficacy in inducing p75NTR and inhibiting cell survival across different cell lines. [, ]
Q3: What were the findings of the double-blind clinical trial comparing 1-(p-Chlorobenzoyl)-5-methylindole-3-acetic acid (glucametacine) to indomethacin in rheumatoid arthritis patients?
A3: A double-blind crossover trial compared the efficacy of 1-(p-Chlorobenzoyl)-5-methylindole-3-acetic acid (glucametacine) to indomethacin in 15 patients with rheumatoid arthritis. [] While the trial indicated that glucametacine might be slightly more effective than indomethacin in managing the condition, the difference was not statistically significant. []
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